Pseudodeflectusin
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Overview
Description
Pseudodeflectusin is a natural product found in Aspergillus pseudodeflectus with data available.
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis of Pseudodeflectusin
A concise synthesis of this compound, an antitumor isochroman derivative from Aspergillus pseudodeflectus, has been achieved. This synthesis was accomplished starting from specific chemical compounds, highlighting the compound's complex chemical nature and potential for lab-based production (Tobe, Tashiro, Sasaki, & Takikawa, 2007).
Structural Studies
Research on the synthesis and absolute configuration of this compound has been conducted. This work involved determining the compound's structure and achieving its total synthesis, which contributes to understanding its potential applications in various fields (Saito, Kuramochi, Nakazaki, Mizushina, Sugawara, & Kobayashi, 2006).
Antitumor and Cytotoxic Properties
Antitumor Potential
this compound has exhibited cytotoxicity against several human cancer cell lines, including those from the stomach, cervix, and peripheral blood, but not affecting lung or colon cells. This specificity suggests its potential application in targeted cancer therapies (Ogawa, Murakami, Kamisuki, Kuriyama, Yoshida, Sugawara, & Mizushina, 2004).
Selective Cytotoxicity
The selective cytotoxic nature of this compound towards certain cancer cells underlines its potential as a basis for developing new anticancer drugs. Further research is needed to fully understand its mechanisms and applications in oncology.
Biotechnological and Pharmacological Aspects
Synthetic Pathways
Studies on efficient synthetic pathways for this compound highlight its potential for scalable production, which is crucial for its use in pharmacological and biotechnological applications (Maegawa, Otake, Hirosawa, Goto, & Fujioka, 2012).
Structure-Activity Relationship
Research into the synthesis and structure-activity relationships of this compound alongside other natural products can provide insights into its molecular interactions and efficacy, paving the way for its utilization in drug development (Kuramochi, 2013).
properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
9-hydroxy-7-methyl-2-propan-2-ylidene-7,9-dihydro-6H-furo[3,2-h]isochromen-3-one |
InChI |
InChI=1S/C15H16O4/c1-7(2)13-12(16)10-5-4-9-6-8(3)18-15(17)11(9)14(10)19-13/h4-5,8,15,17H,6H2,1-3H3 |
InChI Key |
LSQCSEQTJDZMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(O1)O)C3=C(C=C2)C(=O)C(=C(C)C)O3 |
synonyms |
pseudodeflectusin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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